Fmoc-N-(allyl)-glycine
Overview
Description
Fmoc-N-(allyl)-glycine is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-N-(allyl)-glycine is a derivative of the amino acid glycine, with the Fmoc (9-Fluorenylmethoxycarbonyl) group serving as a protective group . The primary targets of this compound are the amino groups in peptide chains during peptide synthesis . The Fmoc group protects these amino groups from unwanted reactions, allowing for controlled peptide bond formation .
Mode of Action
The Fmoc group in this compound acts as a protective group during peptide synthesis . It is stable under basic conditions, allowing the amino group to participate in peptide bond formation without interference . Once the desired peptide bond is formed, the Fmoc group can be removed under mildly acidic conditions, freeing the amino group for further reactions .
Biochemical Pathways
This compound is primarily used in the biochemical pathway of peptide synthesis . The Fmoc group allows for the selective protection and deprotection of amino groups, enabling the stepwise assembly of peptide chains . This plays a crucial role in solid-phase peptide synthesis, a common method for producing peptides in the lab .
Pharmacokinetics
It’s worth noting that the Fmoc group is stable under a variety of conditions, contributing to the overall stability of the compound .
Result of Action
The primary result of this compound’s action is the formation of peptide bonds in a controlled and selective manner . By protecting amino groups during peptide synthesis, it allows for the creation of complex peptides with a high degree of precision .
Action Environment
The action of this compound is influenced by the pH of its environment . It is stable under basic conditions, which allows the amino group to participate in peptide bond formation . Under mildly acidic conditions, the fmoc group can be removed, freeing the amino group for further reactions . Temperature and solvent can also affect the stability and reactivity of the Fmoc group .
Biochemical Analysis
Biochemical Properties
Fmoc-N-(allyl)-glycine, like other Fmoc-modified amino acids, possesses eminent self-assembly features These properties allow it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
The molecular mechanism of this compound is largely related to its role in peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions, which is a crucial step in peptide bond formation This process involves binding interactions with biomolecules and can lead to changes in gene expression
Metabolic Pathways
Given its role in peptide synthesis, it may interact with enzymes or cofactors involved in this process
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(prop-2-enyl)amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18H,1,11-13H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNQGCMKCQZFSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442903 | |
Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222725-35-1 | |
Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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